Epilupeol

Catalog No.
S527269
CAS No.
4439-99-0
M.F
C30H50O
M. Wt
426.7 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Epilupeol

CAS Number

4439-99-0

Product Name

Epilupeol

IUPAC Name

(1R,3aR,5aR,5bR,7aR,9R,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

InChI

InChI=1S/C30H50O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-25,31H,1,9-18H2,2-8H3/t20-,21+,22-,23+,24+,25+,27+,28-,29+,30+/m0/s1

InChI Key

MQYXUWHLBZFQQO-ISZJTHHZSA-N

SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Solubility

Soluble in DMSO

Synonyms

Epilupeol

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C

Description

The exact mass of the compound Epilupeol is 426.3862 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Epilupeol is a triterpenoid compound with the molecular formula C30H50OC_{30}H_{50}O. It is a derivative of lupeol, which is known for its diverse biological activities. Epilupeol has been identified in various plant species, including Neolitsea parvigemma and Glochidion eriocarpum, highlighting its natural occurrence and potential significance in traditional medicine and pharmacology .

Typical of triterpenoids. Notably, it can be synthesized through the chemoselective hydrogenation of lupenone, utilizing platinum-based catalysts . This reaction selectively reduces specific functional groups while maintaining the integrity of the triterpene structure. Additionally, epilupeol can participate in esterification reactions to form derivatives that may enhance its biological activity or solubility .

Epilupeol exhibits significant biological activities, particularly anti-inflammatory and antioxidative effects. In studies, it has shown marked inhibition of edema induced by phorbol 12-myristate 13-acetate in mice, with an inhibitory concentration (IC50) of 0.83 μmol . Furthermore, it has been reported to inhibit cyclooxygenase-2 activity and nitric oxide production in activated macrophages, indicating its potential as an anti-inflammatory agent . The compound also demonstrates cytotoxic properties against various cancer cell lines, making it a candidate for further pharmacological exploration.

Research on the interactions of epilupeol with other compounds is limited but suggests that it may work synergistically with other triterpenoids to enhance biological activity. For example, studies indicate that when combined with other compounds like alpha-amyrin, epilupeol exhibits improved anti-inflammatory effects . Further interaction studies are necessary to fully understand the potential synergistic effects of epilupeol with other bioactive compounds.

Epilupeol shares structural similarities with several other triterpenoids. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeKey Biological ActivityUnique Feature
LupeolTriterpenoidAnti-inflammatory, anticancerPrecursor to epilupeol
Alpha-amyrinTriterpenoidAnti-inflammatoryExhibits strong inhibition of nitric oxide production
BetulinTriterpenoidAntiviral, anticancerDerived from birch bark
Oleanolic acidTriterpenoidHepatoprotectiveKnown for liver health benefits
Ursolic acidTriterpenoidAnti-inflammatory, anticancerCommonly found in apples and herbs

Epilupeol's unique position among these compounds lies in its specific chemical structure and the distinct biological activities it exhibits, particularly its potent anti-inflammatory effects.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

9.9

Exact Mass

426.3862

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

E8SUT3IMRZ

Wikipedia

Epilupeol

Dates

Modify: 2024-02-18
1: Sánchez-Ramos M, Bahena SM, Romero-Estrada A, Bernabé-Antonio A, Cruz-Sosa F, Gonzálesssz-Christen J, Acevedo-Fernández JJ, Perea-Arango I, Alvarez L. Establishment and Phytochemical Analysis of a Callus Culture from Ageratina pichinchensis (Asteraceae) and Its Anti-Inflammatory Activity. Molecules. 2018 May 25;23(6). pii: E1258. doi: 10.3390/molecules23061258. PubMed PMID: 29799442.
2: Romero-Estrada A, Maldonado-Magaña A, González-Christen J, Bahena SM, Garduño-Ramírez ML, Rodríguez-López V, Alvarez L. Anti-inflammatory and antioxidative effects of six pentacyclic triterpenes isolated from the Mexican copal resin of Bursera copallifera. BMC Complement Altern Med. 2016 Oct 26;16(1):422. PubMed PMID: 27784308; PubMed Central PMCID: PMC5081879.
3: Al Musayeib NM, Mothana RA, Gamal AA, Al-Massarani SM, Maes L. In vitro antiprotozoal activity of triterpenoid constituents of Kleinia odora growing in Saudi Arabia. Molecules. 2013 Jul 31;18(8):9207-18. doi: 10.3390/molecules18089207. PubMed PMID: 23912274.
4: Gutiérrez-Nicolás F, Gordillo-Román B, Oberti JC, Estévez-Braun A, Ravelo AG, Joseph-Nathan P. Synthesis and anti-HIV activity of lupane and olean-18-ene derivatives. Absolute configuration of 19,20-epoxylupanes by VCD. J Nat Prod. 2012 Apr 27;75(4):669-76. doi: 10.1021/np200910u. Epub 2012 Mar 30. PubMed PMID: 22462772.
5: Jahan I, Rahman MS, Rahman MZ, Kaisar MA, Islam MS, Wahab A, Rashid MA. Chemical and biological investigations of Delonix regia (Bojer ex Hook.) Raf. Acta Pharm. 2010 Jun;60(2):207-15. doi: 10.2478/v10007-010-0018-7. PubMed PMID: 21134857.
6: Puapairoj P, Naengchomnong W, Kijjoa A, Pinto MM, Pedro M, Nascimento MS, Silva AM, Herz W. Cytotoxic activity of lupane-type triterpenes from Glochidion sphaerogynum and Glochidion eriocarpum two of which induce apoptosis. Planta Med. 2005 Mar;71(3):208-13. PubMed PMID: 15770539.
7: Akihisa T, Franzblau SG, Ukiya M, Okuda H, Zhang F, Yasukawa K, Suzuki T, Kimura Y. Antitubercular activity of triterpenoids from Asteraceae flowers. Biol Pharm Bull. 2005 Jan;28(1):158-60. PubMed PMID: 15635183.

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